Allyl 2-chloro-1,1,2-trifluoroethyl ether
Overview
Description
Allyl 2-chloro-1,1,2-trifluoroethyl ether is an organic compound with the molecular formula C5H6ClF3O. It is a clear, colorless liquid known for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds . The compound is characterized by its ether linkage and the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether typically involves the reaction of allyl alcohol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as allyl 2-hydroxy-1,1,2-trifluoroethyl ether can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
Allyl 2-chloro-1,1,2-trifluoroethyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Allyl 2-chloro-1,1,2-trifluoroethyl ether involves its interaction with various molecular targets. The presence of the ether linkage and halogen atoms allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparison with Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Comparison: Allyl 2-chloro-1,1,2-trifluoroethyl ether is unique due to its allyl group, which imparts distinct reactivity compared to other similar compounds. The presence of the allyl group allows for additional types of chemical reactions, such as polymerization and cross-linking, which are not possible with compounds lacking this functional group .
Properties
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLBKNVOPIGNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380914 | |
Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-44-9 | |
Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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